

Application Notes and Protocols for NY0116, a Novel SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1][2][3] Its function is linked to cellular and environmental conditions such as caloric intake and oxidative stress.[1] Due to its involvement in numerous age-related diseases like diabetes, cancer, and neurodegeneration, SIRT1 has emerged as a significant therapeutic target.[2] Small-molecule sirtuin-activating compounds (STACs) that enhance SIRT1 activity are of great interest for their potential health benefits.

NY0116 is a novel, potent, and specific allosteric activator of SIRT1. These application notes provide a detailed protocol for a cell-based assay to characterize the activity of **NY0116** and similar compounds. The described fluorometric assay is a robust method for screening and characterizing SIRT1 activators in a high-throughput format.

Principle of the Assay

This cell-based assay quantifies SIRT1 activity by measuring the deacetylation of a fluorogenic substrate. In the presence of NAD+, SIRT1 deacetylates an acetylated peptide substrate. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 enzymatic activity. This method can be used to determine the potency of SIRT1 activators like **NY0116**.



Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Human-derived cell line (e.g., HEK293T, C2C12)	ATCC	CRL-3216, CRL-1772
Dulbecco's Modified Eagle Medium (DMEM)	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
SIRT1 Activity Assay Kit (Fluorometric)	Abcam	ab156065
NY0116 Compound	In-house/Custom Synthesis	N/A
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650
96-well black, clear-bottom assay plates	Corning	3603
Phosphate-Buffered Saline (PBS)	Gibco	10010023

Experimental Protocols Cell Culture and Plating

- Culture human-derived cells (e.g., HEK293T or C2C12 myoblasts) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
- Harvest cells using standard trypsinization methods when they reach 80-90% confluency.
- Resuspend cells in fresh culture medium and perform a cell count.
- Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 μL of culture medium.



• Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment

- Prepare a 10 mM stock solution of **NY0116** in DMSO.
- Perform serial dilutions of the NY0116 stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 μM to 100 μM). A vehicle control (DMSO) should also be prepared.
- Carefully remove the culture medium from the wells of the 96-well plate.
- Add 100 μL of the prepared compound dilutions or vehicle control to the respective wells.
- Incubate the plate for a predetermined time (e.g., 1-24 hours) at 37°C and 5% CO2.

Cell Lysis and SIRT1 Activity Assay

- After incubation, remove the treatment medium and wash the cells once with 100 μL of ice-cold PBS.
- Lyse the cells by adding 50 μ L of lysis buffer (provided in the SIRT1 Activity Assay Kit) to each well.
- Incubate the plate on ice for 15 minutes with gentle shaking.
- Prepare the SIRT1 assay components as per the manufacturer's instructions (SIRT1 Activity Assay Kit, Abcam, ab156065). This typically involves preparing a master mix containing the assay buffer, NAD+, and the fluorogenic substrate.
- Add 50 μL of the assay master mix to each well containing the cell lysate.
- Incubate the plate at 37°C for 1 hour, protected from light.
- Add 50 μL of the developer solution to each well.
- Incubate at 37°C for 30 minutes, protected from light.



Data Acquisition and Analysis

- Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm.
- Subtract the background fluorescence (wells with no cell lysate).
- Calculate the fold increase in SIRT1 activity relative to the vehicle control.
- Plot the fold increase in activity against the log of the NY0116 concentration to generate a
 dose-response curve and determine the EC50 value.

Data Presentation

Table 1: Dose-Response of NY0116 on SIRT1 Activity

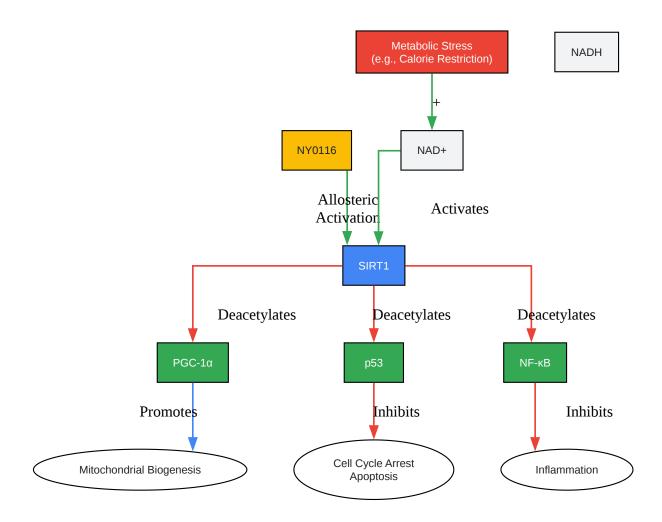
NY0116 Concentration (μΜ)	Mean Fluorescence Units (RFU)	Standard Deviation	Fold Increase vs. Vehicle
0 (Vehicle)	1523	89	1.00
0.1	1845	112	1.21
0.5	2589	154	1.70
1.0	3876	231	2.54
5.0	6754	402	4.43
10.0	8123	485	5.33
50.0	8211	490	5.39
100.0	8198	488	5.38

Table 2: Summary of **NY0116** Activity



Parameter	Value
EC50	2.5 μΜ
Max Activation	5.4-fold
Z'-factor	0.78

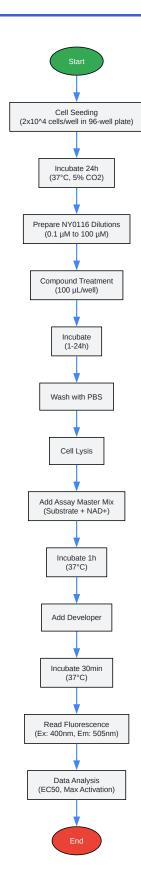
Mandatory Visualizations



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Caption: SIRT1 Signaling Pathway Activation by NY0116.





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Caption: NY0116 Cell-Based Assay Workflow.



Troubleshooting

Issue	Possible Cause	Suggested Solution
High background fluorescence	Contaminated reagents or medium	Use fresh, sterile reagents. Ensure proper washing steps.
Low signal-to-noise ratio	Insufficient cell number or low SIRT1 expression	Optimize cell seeding density. Use a cell line with higher endogenous SIRT1 expression.
High well-to-well variability	Inconsistent cell seeding or pipetting errors	Ensure homogenous cell suspension before seeding. Use calibrated pipettes and proper technique.
No compound effect observed	Compound inactivity or degradation	Verify compound integrity and concentration. Optimize incubation time.

Conclusion

The protocol described provides a reliable and sensitive method for the characterization of SIRT1 activators like **NY0116** in a cell-based format. This assay is suitable for dose-response studies and can be adapted for high-throughput screening of compound libraries to identify novel SIRT1 modulators. The provided data and visualizations serve as a guide for expected results and experimental setup.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for NY0116, a Novel SIRT1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b537881#ny0116-cell-based-assay-protocol]

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